molecular formula C7H7N3 B15244760 2-methyl-5H-pyrrolo[2,3-b]pyrazine

2-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15244760
M. Wt: 133.15 g/mol
InChI Key: BECYPEHQFUPGLR-UHFFFAOYSA-N
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Description

2-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Its unique structure makes it an attractive scaffold for drug discovery and development .

Mechanism of Action

The mechanism of action of 2-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H7N3/c1-5-4-9-7-6(10-5)2-3-8-7/h2-4H,1H3,(H,8,9)

InChI Key

BECYPEHQFUPGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C=CN2

Origin of Product

United States

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